

Spectroscopic Profile of 6-(Dimethylamino)nicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-(Dimethylamino)nicotinonitrile


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-(Dimethylamino)nicotinonitrile** (CAS No. 154924-17-1). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its structural components and comparison with analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **6-(Dimethylamino)nicotinonitrile** in research and development settings.

Compound Profile

Parameter	Value
IUPAC Name	6-(Dimethylamino)nicotinonitrile
Synonyms	6-(Dimethylamino)-3-pyridinecarbonitrile
CAS Number	154924-17-1[1][2][3]
Molecular Formula	C ₈ H ₉ N ₃ [1][2][3]
Molecular Weight	147.18 g/mol [1][3]
Chemical Structure	 Chemical structure of 6-(Dimethylamino)nicotinonitrile

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-(Dimethylamino)nicotinonitrile**. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.4	Singlet	1H	H-2
~7.6	Doublet of Doublets	1H	H-4
~6.5	Doublet	1H	H-5
~3.1	Singlet	6H	-N(CH ₃) ₂

^{13}C NMR (Carbon-13) NMR Spectrum (Predicted)

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~160	C-6
~152	C-2
~138	C-4
~118	$-\text{C}\equiv\text{N}$
~106	C-5
~95	C-3
~38	$-\text{N}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
~3100-3000	Medium	Aromatic C-H stretching (pyridine ring)
~2950-2850	Medium	Aliphatic C-H stretching ($-\text{CH}_3$)
~2230-2210	Strong, Sharp	$\text{C}\equiv\text{N}$ stretching (nitrile group) [4]
~1600-1580	Strong	$\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching (pyridine ring)
~1500-1400	Medium	$\text{C}=\text{C}$ stretching (pyridine ring)
~1350-1250	Strong	$\text{C}-\text{N}$ stretching (aromatic amine)
~900-675	Strong	C-H out-of-plane bending

Mass Spectrometry (MS) (Predicted)

m/z	Ion
147	$[M]^+$ (Molecular Ion)
132	$[M - CH_3]^+$
118	$[M - HCN]^+$
104	$[M - N(CH_3)_2]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **6-(Dimethylamino)nicotinonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d ($CDCl_3$) or Dimethyl sulfoxide-d₆ ($DMSO-d_6$)).[\[5\]](#)
- Transfer the solution to a 5 mm NMR tube.

1H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

¹³C NMR Data Acquisition:

- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).[5]
- Spectral Width: 0-200 ppm.[5]
- Acquisition Time: ≥ 1.0 second.[5]
- Relaxation Delay: 2-5 seconds.[5]
- Number of Scans: 1024 or higher, depending on sample concentration.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI):

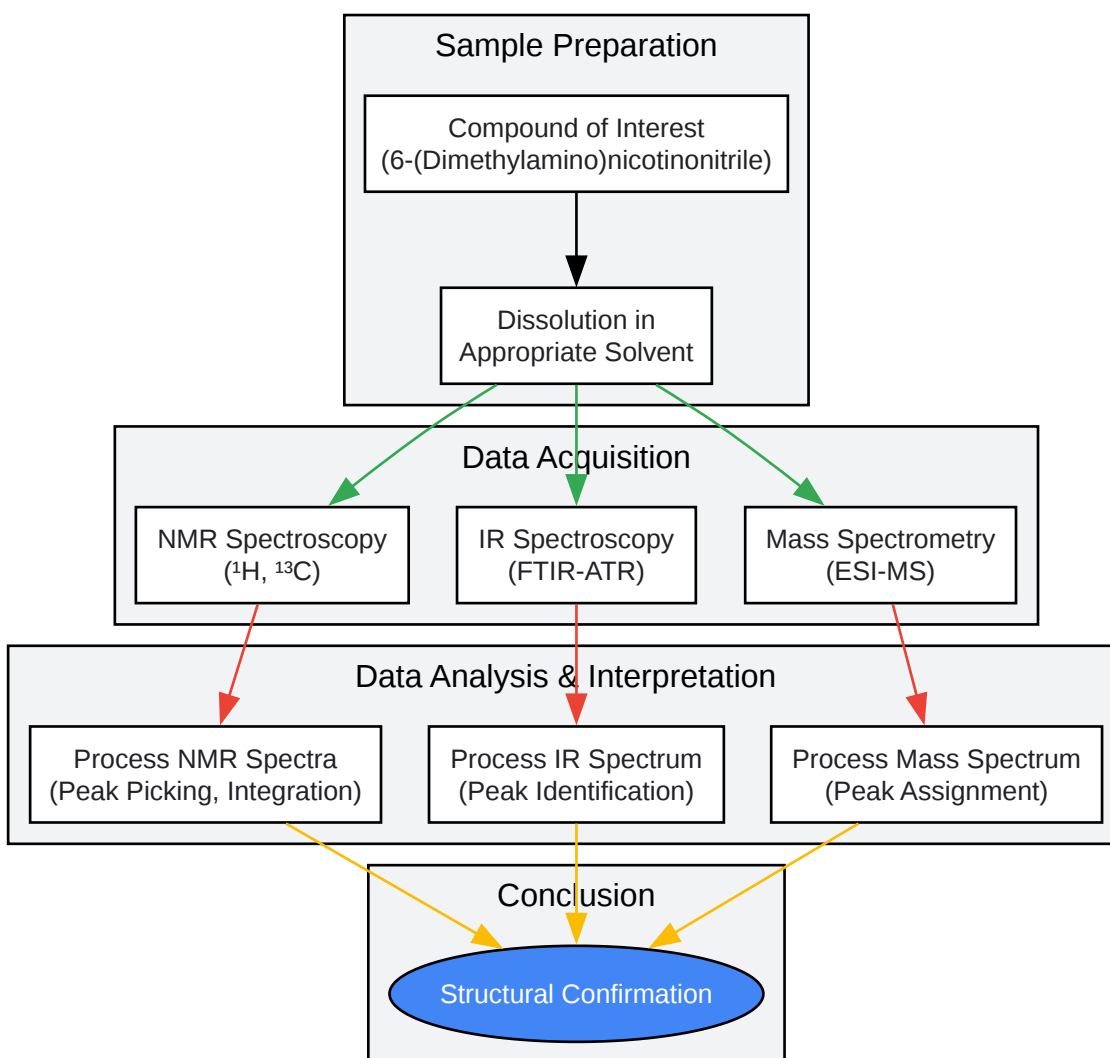
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically suitable for this compound.
- Mass Range: m/z 50-500.
- The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve the best signal-to-noise ratio for the molecular ion.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-(Dimethylamino)nicotinonitrile**.



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Caption: General workflow for spectroscopic analysis.

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